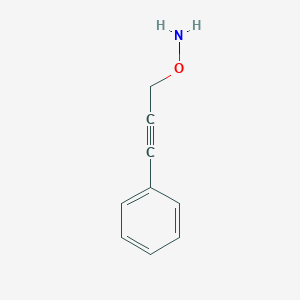
Bombesin (6-14), D-trp(6)-leu(13)-psi(CH2NH)-leu(14)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bombesin (6-14), D-trp(6)-leu(13)-psi(CH2NH)-leu(14)-, also known as bombesin-like peptide, is a neuropeptide that is found in the central nervous system and gastrointestinal tract of mammals. It is a member of the bombesin family of peptides, which includes bombesin, gastrin-releasing peptide, neuromedin B, and ranatensin. Bombesin (6-14) has been shown to have a variety of physiological effects, including the regulation of food intake, the modulation of gastrointestinal motility, and the stimulation of the release of gastrointestinal hormones.
Mechanism Of Action
The mechanism of action of bombesin (6-14) is not fully understood, but it is believed to involve the activation of specific receptors in the central nervous system and gastrointestinal tract. Bombesin (6-14) has been shown to bind to the gastrin-releasing peptide receptor and the neuromedin B receptor, both of which are G protein-coupled receptors. Activation of these receptors leads to the activation of intracellular signaling pathways, which ultimately result in the physiological effects of bombesin (6-14).
Biochemical and Physiological Effects
In addition to its effects on food intake and gastrointestinal motility, bombesin (6-14) has been shown to have a variety of other biochemical and physiological effects. Studies have demonstrated that bombesin (6-14) can stimulate the release of insulin and glucagon, regulate blood glucose levels, and modulate the activity of the hypothalamic-pituitary-adrenal axis. Bombesin (6-14) has also been shown to have anxiogenic effects in rodents, suggesting a potential role in the regulation of anxiety and stress.
Advantages And Limitations For Lab Experiments
One advantage of using bombesin (6-14) in lab experiments is its specificity for the gastrin-releasing peptide receptor and the neuromedin B receptor. This allows for the selective activation of these receptors without affecting other signaling pathways. However, one limitation of using bombesin (6-14) is its relatively short half-life, which can make it difficult to study its effects over extended periods of time.
Future Directions
There are a number of future directions for research on bombesin (6-14). One area of interest is the development of novel therapeutics based on the structure and function of bombesin (6-14). Another area of research is the investigation of the role of bombesin (6-14) in the regulation of stress and anxiety, with potential implications for the treatment of anxiety disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of bombesin (6-14) and its effects on various physiological processes.
Synthesis Methods
The synthesis of bombesin (6-14) can be accomplished using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the stepwise assembly of the peptide chain on a solid support, while solution-phase peptide synthesis involves the synthesis of the peptide chain in solution. Both methods have been used successfully to synthesize bombesin (6-14) and other members of the bombesin family of peptides.
Scientific Research Applications
Bombesin (6-14) has been the subject of extensive scientific research, with studies investigating its role in a variety of physiological processes. One area of research has focused on the regulation of food intake, with studies showing that bombesin (6-14) can stimulate the release of the satiety hormone cholecystokinin and reduce food intake in rodents. Other studies have investigated the role of bombesin (6-14) in the regulation of gastrointestinal motility, with results suggesting that bombesin (6-14) can stimulate gastric emptying and intestinal transit.
properties
CAS RN |
140163-54-8 |
|---|---|
Product Name |
Bombesin (6-14), D-trp(6)-leu(13)-psi(CH2NH)-leu(14)- |
Molecular Formula |
C55H79N15O9 |
Molecular Weight |
1094.3 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C55H79N15O9/c1-29(2)18-36(26-62-43(49(58)73)19-30(3)4)66-54(78)45(22-35-25-59-28-64-35)67-47(72)27-63-55(79)48(31(5)6)70-50(74)32(7)65-53(77)44(21-34-24-61-41-15-11-9-13-38(34)41)69-52(76)42(16-17-46(57)71)68-51(75)39(56)20-33-23-60-40-14-10-8-12-37(33)40/h8-15,23-25,28-32,35-36,39,42-45,48,60-62H,16-22,26-27,56H2,1-7H3,(H2,57,71)(H2,58,73)(H,63,79)(H,65,77)(H,66,78)(H,67,72)(H,68,75)(H,69,76)(H,70,74)/t32-,35?,36-,39+,42-,43-,44-,45-,48-/m0/s1 |
InChI Key |
VQUROLXOGWIFPF-RLSSODDRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)N |
SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)N |
Canonical SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)N |
synonyms |
ombesin (6-14), D-Trp(6)-Leu(13)-psi(CH2NH)-Leu(14)- RC 3120 RC-3120 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




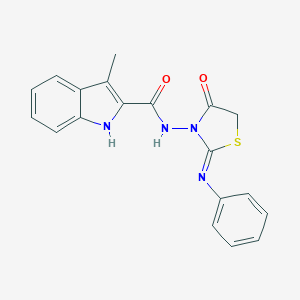
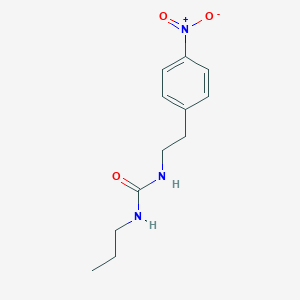


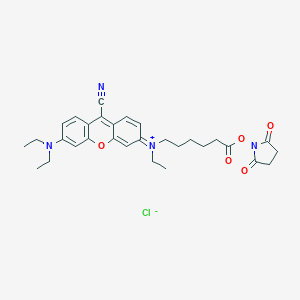
![2-Oxaspiro[4.5]decan-3-one](/img/structure/B114279.png)



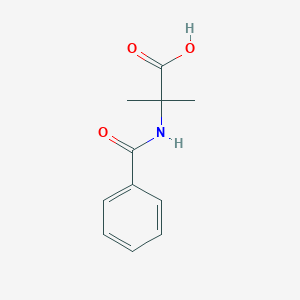
![1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone](/img/structure/B114289.png)
